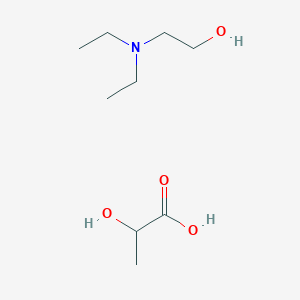
EINECS 240-160-0
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 240-160-0 is a chemical compound with the molecular formula C9H21NO4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is part of the class of ionic liquids, which are salts in the liquid state at relatively low temperatures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
EINECS 240-160-0 can be synthesized through the reaction of diethylamine with 2-chloroethanol, followed by neutralization with lactic acid. The reaction typically involves the following steps:
Reaction of Diethylamine with 2-Chloroethanol: This step forms diethyl(2-hydroxyethyl)amine.
Neutralization with Lactic Acid: The resulting amine is then neutralized with lactic acid to form diethyl(2-hydroxyethyl)ammonium lactate.
Industrial Production Methods
In industrial settings, the production of diethyl(2-hydroxyethyl)ammonium lactate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
EINECS 240-160-0 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and cyanides are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted ammonium salts.
Applications De Recherche Scientifique
EINECS 240-160-0 has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in condensation reactions.
Biology: Employed in studies involving cell culture and enzyme reactions due to its biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of biodegradable materials and as a green solvent in various industrial processes
Mécanisme D'action
The mechanism by which diethyl(2-hydroxyethyl)ammonium lactate exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a solvent and catalyst, facilitating various chemical reactions. Its ionic nature allows it to stabilize reaction intermediates and enhance reaction rates. In biological systems, it interacts with cellular components, influencing processes such as enzyme activity and cell signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Choline Lactate: Similar in structure, with choline as the cation and lactate as the anion.
Ethylammonium Lactate: Contains ethylammonium as the cation and lactate as the anion.
Triethylammonium Lactate: Composed of triethylammonium as the cation and lactate as the anion.
Uniqueness
EINECS 240-160-0 is unique due to its specific combination of diethyl(2-hydroxyethyl)ammonium as the cation and lactate as the anion. This combination imparts distinct properties, such as enhanced solubility, biocompatibility, and catalytic activity, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
16023-30-6 |
|---|---|
Formule moléculaire |
C9H21NO4 |
Poids moléculaire |
207.26734 |
Synonymes |
diethyl(2-hydroxyethyl)ammonium lactate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















